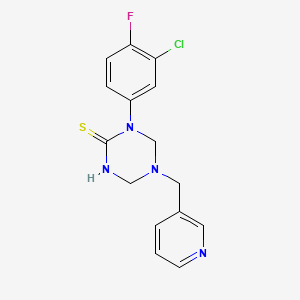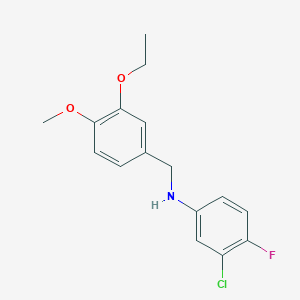![molecular formula C15H15NO2S2 B5757491 2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)
2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide, also known as MPSET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSET is a sulfonamide-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. It also has an effect on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to have an effect on the central nervous system, including the regulation of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide in lab experiments is its high solubility in various solvents. This makes it easy to dissolve and use in experiments. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its effects on different types of cancer cells and its potential as an anticancer agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It can be synthesized using various methods and has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide can be synthesized using various methods. One of the most common methods is the reaction of 4-methylbenzenesulfonyl chloride with N-phenylethanethioamide in the presence of a base such as triethylamine. The reaction produces this compound as a white crystalline solid with a yield of up to 85%.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-phenylethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-12-7-9-14(10-8-12)20(17,18)11-15(19)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIOKDLTHUQUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)


![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5757434.png)

![9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5757460.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)


![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)

